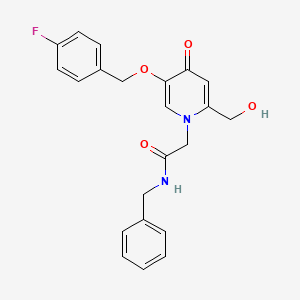

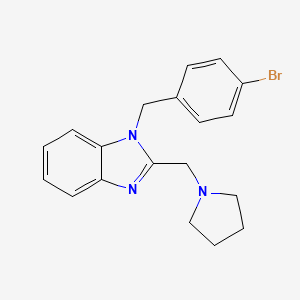

1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research. It is a benzimidazole derivative that has been studied for its potential use in various applications, including medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

Antimicrobial Activity

The compound’s structural features make it a potential candidate for antimicrobial research. Researchers can investigate its effectiveness against bacteria, fungi, and other pathogens. By assessing its minimum inhibitory concentration (MIC) and cytotoxicity, we can determine its potential as a novel antimicrobial agent .

Anticancer Properties

Given the benzimidazole scaffold, this compound may exhibit anticancer activity. Researchers can explore its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Mechanistic studies can elucidate its impact on key pathways involved in cancer progression .

Neuroprotective Effects

The piperazine moiety suggests potential neuroprotective properties. Studies can evaluate its ability to mitigate neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Animal models and in vitro assays can provide insights into its neuroprotective mechanisms .

Anti-inflammatory Potential

The compound’s triazole-thione ring system could confer anti-inflammatory effects. Researchers can investigate its impact on inflammatory pathways, cytokine production, and immune responses. Animal models of inflammation can validate its therapeutic potential .

Antiparasitic Activity

Considering the diverse biological activities of piperazine derivatives, this compound may also exhibit antiparasitic effects. In vitro and in vivo studies can assess its efficacy against protozoan parasites, such as Leishmania or Plasmodium .

Antioxidant Properties

The presence of bromine and other functional groups suggests potential antioxidant activity. Researchers can explore its radical scavenging ability, lipid peroxidation inhibition, and protection against oxidative stress-related diseases .

Psychoactive Effects

Although not typically a focus in scientific research, the compound’s piperazine ring has been associated with psychoactive substances. Investigating its impact on neurotransmitter systems and behavioral responses could be intriguing .

Drug Delivery Systems

Lastly, the compound’s structural diversity makes it suitable for drug delivery applications. Researchers can modify its functional groups to enhance solubility, bioavailability, and targeted delivery to specific tissues .

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the imidazole moiety, which is similar to the benzimidazole moiety in the given compound, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Compounds with similar structures have been known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been found to inhibit key enzymes or bind to specific receptors, thereby modulating their function .

Biochemical Pathways

Based on the wide range of biological activities associated with similar compounds, it can be inferred that multiple biochemical pathways could be affected . These could include pathways related to inflammation, cell proliferation, and various metabolic processes .

Pharmacokinetics

Compounds containing a pyrrolidine ring, which is present in the given compound, have been reported to positively modulate the pharmacokinetic properties of drug substances .

Result of Action

Based on the biological activities associated with similar compounds, the effects could include inhibition of cell proliferation, modulation of inflammatory responses, and alteration of metabolic processes .

properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXGAVQUKPIMLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2740496.png)

![6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2740498.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/no-structure.png)

![5-Benzoyl-2-[(4-propylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2740504.png)

![6-[[(1,2-Dimethylpiperidin-4-yl)-methylamino]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2740505.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2740511.png)

![1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile](/img/structure/B2740512.png)